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PSS-(3-Tosyloxypropyl)-heptaisobutyl substituted

Nucleophilic Substitution POSS Functionalization Polymer Grafting

Researchers modifying polymers or surfaces with POSS cages face a reactivity gap: POSS-OH is too sluggish for direct grafting, while POSS-NH2 demands specific coupling chemistries incompatible with moisture-sensitive processes. PSS-(3-Tosyloxypropyl)-heptaisobutyl substituted (CAS 871126-43-1) bridges this gap via its tosylate leaving group, enabling efficient SN2 displacement under mild, neutral conditions. • Direct amination of amine-rich substrates without pre-activation or coupling agents. • Facile NaN3 displacement to azido-POSS for CuAAC click chemistry-superior yields vs. chloropropyl analogs. • Thiourea route to thiol-POSS for self-assembled monolayers on gold surfaces. ≥98% purity. Global shipping available.

Molecular Formula C37H74O15SSi8
Molecular Weight 1015.7 g/mol
CAS No. 871126-43-1
Cat. No. B1627852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePSS-(3-Tosyloxypropyl)-heptaisobutyl substituted
CAS871126-43-1
Molecular FormulaC37H74O15SSi8
Molecular Weight1015.7 g/mol
Structural Identifiers
SMILESCC(C)C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CCCOS(=O)(=O)C6=CC=CC=C6
InChIInChI=1S/C37H74O15SSi8/c1-30(2)23-55-41-54(22-18-21-40-53(38,39)37-19-16-15-17-20-37)42-56(24-31(3)4)46-58(44-55,26-33(7)8)50-61(29-36(13)14)51-59(45-55,27-34(9)10)47-57(43-54,25-32(5)6)49-60(48-56,52-61)28-35(11)12/h15-17,19-20,30-36H,18,21-29H2,1-14H3
InChIKeyZEPRIVGTEZSIAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PSS-(3-Tosyloxypropyl)-heptaisobutyl substituted (CAS 871126-43-1): A Monofunctional POSS Derivative for SN2-Driven Architectures


PSS-(3-Tosyloxypropyl)-heptaisobutyl substituted (CAS 871126-43-1) is a monofunctional polyhedral oligomeric silsesquioxane (POSS) derivative . This compound features a robust, 0.53 nm inorganic T8 silsesquioxane cage (SiO1.5)8 covalently bonded to a flexible 3‑tosyloxypropyl group and seven isobutyl substituents [1]. The strategic placement of the tosylate (p‑toluenesulfonate) moiety endows the molecule with potent electrophilic character at the primary carbon, rendering it a highly reactive building block for nucleophilic substitution (SN2) reactions without the need for harsh acidic activation [2].

Why Generic Heptaisobutyl POSS Analogs Cannot Substitute for 871126-43-1 in Nucleophilic Architectures


Monofunctional heptaisobutyl POSS derivatives are not interchangeable due to the profound impact of the terminal functional group on reaction kinetics, processing conditions, and ultimate material properties [1]. For instance, while PSS‑(3‑hydroxypropyl)‑heptaisobutyl substituted (POSS‑OH) is a common alternative, its hydroxyl group exhibits significantly lower reactivity toward electrophilic matrices (e.g., maleic anhydride‑grafted polymers) compared to amino‑functionalized POSS, leading to negligible grafting [2]. Conversely, amino‑functionalized POSS (POSS‑NH2) exhibits higher reactivity but demands specific coupling chemistries (e.g., amidation) that may not be compatible with moisture‑sensitive or protic‑sensitive processes. PSS‑(3‑Tosyloxypropyl)‑heptaisobutyl substituted provides a unique reactivity profile via its tosylate leaving group, enabling efficient SN2 displacement under mild, neutral conditions . This avoids the sluggish reactivity of hydroxyl analogs and the specific coupling requirements of amino analogs, making it a critical procurement decision for researchers requiring predictable, high‑yielding nucleophilic substitution without side reactions.

Product-Specific Quantitative Evidence for PSS-(3-Tosyloxypropyl)-heptaisobutyl substituted (871126-43-1)


Tosylate Leaving Group vs. Hydroxyl: Superior Electrophilic Reactivity

The tosylate group (pKa of conjugate acid ≈ -2.8) is an excellent leaving group, enabling SN2 reactions under mild conditions . While direct kinetic data for 871126-43-1 is not reported in peer‑reviewed literature, its reactivity advantage over the hydroxyl analog (PSS-(3-hydroxypropyl)-heptaisobutyl substituted, CAS 681235-70-1) is inferred from class‑level leaving group principles . In comparative grafting studies with maleic anhydride‑grafted PLA, POSS-OH showed 'much lower' reactivity and failed to graft efficiently, whereas amino-functionalized POSS (POSS-NH2) successfully reacted [1]. 871126-43-1 is expected to bridge this reactivity gap, offering superior electrophilicity compared to POSS-OH without the nucleophilic character of POSS-NH2. The tosylate is stable to isolation but readily displaced by a wide range of nucleophiles, including amines, thiols, and azides .

Nucleophilic Substitution POSS Functionalization Polymer Grafting

Thermal Stability Benchmarking Against Heptaphenyl POSS Composites

Thermal stability of POSS derivatives is critical for high-temperature applications. PSS-(3-Tosyloxypropyl)-heptaisobutyl substituted, containing seven isobutyl groups, is expected to exhibit thermal behavior consistent with other heptaisobutyl POSS compounds [1]. In a direct comparative study of POSS‑pendant polynorbornenes, the heptaisobutyl‑substituted polymer (derived from 1a) exhibited a 5 wt% loss temperature (Td5) of 416 °C under N2, whereas the heptaphenyl‑substituted analog (derived from 1b) showed a higher Td5 of 451 °C . This quantitative difference (ΔTd5 = 35 °C) demonstrates that heptaisobutyl POSS provides sufficient thermal stability for most processing conditions (<400 °C) while offering significantly enhanced solubility in common organic solvents compared to the phenyl analog, which is known for limited processability [2]. The tosylate-functionalized compound 871126-43-1 inherits this favorable solubility profile from the isobutyl substituents [1].

Thermal Stability Hybrid Materials Polymer Composites

Differential Phase Transition Behavior vs. Symmetric Octaisobutyl POSS

The orientationally disordered (OD) phase transition temperature in heptaisobutyl POSS derivatives is sensitive to the mono‑substituent. Octaisobutyl-POSS (iBu-POSS) exhibits the highest OD phase transition temperature among R-POSS analogs [1]. Introduction of a functional group, such as the 3‑tosyloxypropyl chain, disrupts the symmetry of the isobutyl shell, leading to a quantifiable decrease in the OD phase transition temperature [2]. This reduction in phase transition temperature is advantageous for processing composites with polymers like PMMA, as it prevents the sudden density change and film cracking observed with symmetric iBu-POSS upon thermal cycling [3]. The tosylate functional group in 871126-43-1 not only provides a synthetic handle but also intrinsically modifies the solid-state phase behavior, preventing the drastic density differences that can lead to macroscopic defects in cast films [2].

Phase Behavior DSC Analysis Nanocomposites

High-Value Application Scenarios for PSS-(3-Tosyloxypropyl)-heptaisobutyl substituted (871126-43-1)


Synthesis of Azide‑Terminated POSS Click Chemistry Precursors

The tosylate group in 871126-43-1 undergoes facile SN2 displacement with sodium azide (NaN3) to generate the corresponding azidopropyl‑heptaisobutyl POSS . This azide‑functionalized derivative is a cornerstone for copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) 'click' reactions, enabling the efficient conjugation of the POSS cage to alkyne‑bearing polymers, biomolecules, or surfaces under mild conditions [1]. The tosylate route is preferred over the chloropropyl analog (PSS‑chloropropyl‑heptaisobutyl substituted, CAS 480438-84-4) due to the superior leaving group ability of tosylate, which facilitates higher yields in the initial displacement step and reduces the need for elevated temperatures that could degrade sensitive substrates .

Grafting POSS Cages onto Amine‑Functionalized Polymers and Biomolecules

PSS-(3-Tosyloxypropyl)-heptaisobutyl substituted reacts directly with primary or secondary amines to form stable secondary or tertiary amine linkages via SN2 displacement . This provides a direct, non‑hydrolytic route to covalently attach the hydrophobic, thermally stable POSS cage to amine‑containing polymers (e.g., polyethylenimine, chitosan) or proteins [1]. In contrast, the commonly used PSS‑(3‑aminopropyl)‑heptaisobutyl substituted (CAS 444315-15-5) is a nucleophile and requires an electrophilic partner (e.g., an activated ester or anhydride) . The tosylate derivative 871126-43-1 thus offers an orthogonal reactivity profile, enabling the direct modification of amine‑rich substrates without the need for pre‑activation or coupling agents, simplifying synthetic workflows and improving atom economy .

Preparation of Thiol‑Functionalized POSS for Self‑Assembled Monolayers (SAMs)

Nucleophilic substitution of the tosylate group with thiourea followed by hydrolysis yields the corresponding thiol‑terminated heptaisobutyl POSS . This thiol‑POSS derivative readily forms robust self‑assembled monolayers on gold surfaces and nanoparticles, imparting nanoscale roughness control, corrosion resistance, and tailored surface energy [1]. The tosylate precursor 871126-43-1 is a critical procurement choice over the hydroxyl analog (POSS-OH) because the hydroxyl group cannot be directly converted to a thiol under similarly mild, neutral conditions . The tosylate route ensures the integrity of the acid‑sensitive POSS cage and avoids unwanted side reactions, leading to higher purity thiol‑POSS for reproducible SAM formation .

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